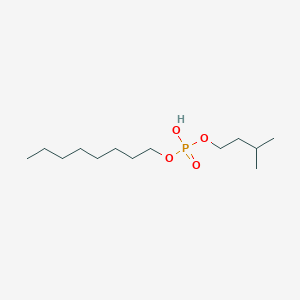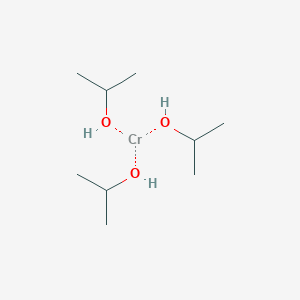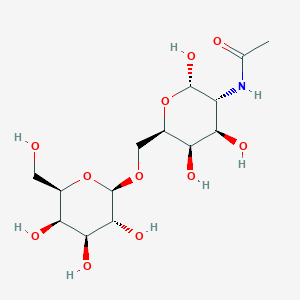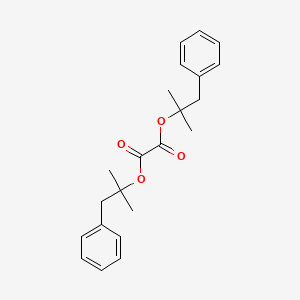
Cbz-Trp-Glu(OMe)-His-Asp(OMe)-CH2F.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CASPASE-1 INHIBITOR TFA SALT is a synthetic compound designed to inhibit the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. Caspase-1 plays a crucial role in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) by cleaving their inactive precursors into active forms . The inhibition of caspase-1 is of significant interest in the treatment of various inflammatory and autoimmune diseases, as well as in the study of cell death mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CASPASE-1 INHIBITOR TFA SALT typically involves the use of peptide substrates that are modified to include a trifluoroacetate (TFA) salt. One common synthetic route involves the use of the peptide sequence YVAD (tyrosine-valine-alanine-aspartate) conjugated with a chloromethyl ketone (CMK) group. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reagents like trifluoroacetic acid (TFA) to achieve the desired salt form .
Industrial Production Methods: Industrial production of CASPASE-1 INHIBITOR TFA SALT involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound with high purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: CASPASE-1 INHIBITOR TFA SALT primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloromethyl ketone. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can displace the chloromethyl group.
Hydrolysis Reactions: The compound can be hydrolyzed in the presence of water and a suitable catalyst, leading to the formation of carboxylic acids and other by-products.
Major Products Formed: The major products formed from these reactions include modified peptides and small molecules that retain the inhibitory activity against caspase-1. These products are often analyzed using techniques such as HPLC and mass spectrometry to confirm their structure and purity .
科学的研究の応用
CASPASE-1 INHIBITOR TFA SALT has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a tool to study the mechanisms of peptide synthesis and modification.
- Employed in the development of new synthetic methodologies for peptide-based inhibitors .
Biology:
- Utilized to investigate the role of caspase-1 in the inflammatory response and apoptosis.
- Helps in understanding the molecular mechanisms underlying various diseases, including autoimmune disorders and neurodegenerative diseases .
Medicine:
- Explored as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Investigated for its role in reducing the severity of sepsis and other systemic inflammatory conditions .
Industry:
- Applied in the development of diagnostic assays for detecting caspase-1 activity in biological samples.
- Used in the production of research reagents and kits for studying cell death and inflammation .
作用機序
CASPASE-1 INHIBITOR TFA SALT exerts its effects by binding to the active site of caspase-1, thereby preventing the cleavage of its substrates. The inhibitor forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of the enzyme. This inhibition blocks the maturation of pro-inflammatory cytokines such as IL-1β and IL-18, thereby reducing inflammation and cell death .
Molecular Targets and Pathways:
Caspase-1: The primary target of the inhibitor, responsible for the cleavage of pro-inflammatory cytokines.
Inflammasomes: Multiprotein complexes that activate caspase-1 in response to pathogenic and danger signals.
類似化合物との比較
CASPASE-1 INHIBITOR TFA SALT is unique in its high specificity and potency against caspase-1 compared to other caspase inhibitors. Similar compounds include:
Ac-YVAD-cmk: Another potent and irreversible inhibitor of caspase-1, but with different peptide sequences and functional groups.
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, including caspase-1, but with lower specificity.
These compounds differ in their chemical structure, mechanism of action, and therapeutic applications, highlighting the uniqueness of CASPASE-1 INHIBITOR TFA SALT in terms of its specificity and efficacy .
特性
分子式 |
C39H43F4N7O12 |
|---|---|
分子量 |
877.8 g/mol |
IUPAC名 |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H42FN7O10.C2HF3O2/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22;3-2(4,5)1(6)7/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52);(H,6,7)/t27-,28-,29-,30-;/m0./s1 |
InChIキー |
SFRXBVMCPSZZHE-IEGYNWRZSA-N |
異性体SMILES |
COC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
正規SMILES |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)







![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

